3-Ethylbicyclo[2.2.1]heptan-2-one
Description
Significance of the Bicyclo[2.2.1]heptane Framework in Modern Organic Chemistry
The bicyclo[2.2.1]heptane framework, commonly known as norbornane (B1196662), holds a place of considerable importance in contemporary organic chemistry. fiveable.me This structural unit is not merely a synthetic curiosity but is found embedded within a variety of natural products and serves as a fundamental building block for the synthesis of more complex molecules. fiveable.meontosight.ai Its rigid, three-dimensional structure provides a stable and predictable scaffold, which is highly valued in fields such as medicinal chemistry and materials science. fiveable.meontosight.aiucl.ac.uk
The constrained nature of the norbornane skeleton has made it an invaluable tool for the study of reaction mechanisms and stereochemical principles. Its rigidity limits conformational flexibility, allowing chemists to investigate the geometric requirements of chemical reactions with a clarity that is often obscured in more flexible acyclic or monocyclic systems. The development of synthetic methods to create diversely functionalized bicyclo[2.2.1]heptanes is crucial for both target-oriented and diversity-oriented synthesis of biologically significant molecules.
Unique Structural Features and Conformational Rigidity of Norbornanones
Norbornanones, such as 3-ethylbicyclo[2.2.1]heptan-2-one, possess a unique and highly constrained molecular architecture. The parent bicyclo[2.2.1]heptane structure consists of a cyclohexane (B81311) ring in a boat conformation, which is bridged between the C1 and C4 positions by a methylene (B1212753) group. This arrangement results in a strained and conformationally rigid system. fiveable.meontosight.ai
A key stereochemical feature of the norbornane scaffold is the distinction between exo and endo positions for substituents. Substituents in the exo position are oriented anti, or away from, the one-carbon bridge (C7), while endo substituents are syn, or on the same side as, the C7 bridge. fiveable.me This diastereoisomerism is a direct consequence of the bicyclic structure and significantly influences the molecule's steric environment and reactivity. The presence of the ketone group at the C2 position in norbornanones introduces polarity and a site for nucleophilic attack, with the accessibility of this site being heavily influenced by the steric hindrance imposed by the bicyclic framework and any other substituents.
Importance of Regio- and Stereocontrol in Substituted Bicyclo[2.2.1]heptan-2-ones, with emphasis on the 3-Ethyl Substitution Pattern
The synthesis of substituted norbornanones requires precise control over both the position (regiochemistry) and the three-dimensional arrangement (stereochemistry) of the substituents. The biological activity and physical properties of these compounds are intrinsically linked to the specific placement and orientation of functional groups on the rigid scaffold. ucl.ac.uk
In the case of this compound, achieving regiocontrol means ensuring the ethyl group is attached specifically to the C3 position adjacent to the carbonyl group. Stereocontrol, in this context, refers to the ability to selectively synthesize either the exo-3-ethyl or the endo-3-ethyl isomer. The steric and electronic environment of the ketone is vastly different in these two diastereomers, which in turn dictates their reactivity and how they might interact with other molecules or biological targets.
The synthesis of specific isomers of substituted norbornanones often relies on stereocontrolled reactions, such as the Diels-Alder reaction, to construct the initial bicyclic framework. ontosight.ai Subsequent functionalization must then proceed with high stereoselectivity to yield the desired product. For instance, the reduction of the ketone or addition of nucleophiles can be highly dependent on the existing stereochemistry of the C3 substituent, highlighting the critical importance of regio- and stereocontrol in the synthesis and utility of compounds like this compound.
Compound Data
For illustrative purposes, the physical and chemical properties of a well-known substituted norbornanone, Camphor (B46023), are provided below.
| Property | Value |
| IUPAC Name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 464-48-2 (for the 1S isomer) |
| Appearance | White, crystalline solid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54345-87-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-ethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-2-8-6-3-4-7(5-6)9(8)10/h6-8H,2-5H2,1H3 |
InChI Key |
VFEKLKVQRNGGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCC(C2)C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylbicyclo 2.2.1 Heptan 2 One and Its Precursors
Strategies for Constructing the Bicyclo[2.2.1]heptane Core
The rigid, strained bicyclo[2.2.1]heptane skeleton is a common motif in organic chemistry, and its synthesis has been extensively studied. The primary methods for its construction involve cycloaddition reactions and rearrangement pathways.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most prominent and versatile method for assembling the bicyclo[2.2.1]heptane core. acs.orgresearchgate.netnih.gov This reaction typically involves the cycloaddition of a conjugated diene, most commonly cyclopentadiene (B3395910), with a suitable dienophile. researchgate.netnih.gov
Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions due to its fixed cis geometry, which minimizes the entropic barrier to reaction. researchgate.netnih.gov It readily reacts with a wide variety of dienophiles to form the bicyclo[2.2.1]heptene skeleton. google.com The nature of the dienophile is crucial as it introduces the initial functional groups that can be later elaborated to the desired substituents on the bicyclic framework.
For the synthesis of a precursor to 3-Ethylbicyclo[2.2.1]heptan-2-one, a dienophile that can lead to the introduction of an ethyl group at the C-3 position and a carbonyl group at the C-2 position is required. While a direct Diels-Alder reaction to form the target molecule is not commonly reported, the reaction of cyclopentadiene with an α,β-unsaturated aldehyde or ketone containing an ethyl group, or a precursor to it, would be a logical approach. For instance, the reaction of cyclopentadiene with an appropriate dienophile can yield a bicyclo[2.2.1]heptene derivative, which can then be converted to the target ketone through subsequent reactions. google.com
The reactivity of cyclopentadiene in Diels-Alder reactions is significantly higher than that of other dienes like 1,3-butadiene. nih.gov This high reactivity allows for cycloadditions to occur under relatively mild conditions. nih.gov
A key stereochemical aspect of the Diels-Alder reaction is the formation of endo and exo diastereomers. masterorganicchemistry.com In the reaction of cyclopentadiene with a substituted dienophile, the substituent on the dienophile can be oriented either towards the diene's double bonds (endo product) or away from them (exo product).
Generally, under kinetic control (lower temperatures), the endo product is favored due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. masterorganicchemistry.comacs.org However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.com Therefore, the stereochemical outcome can be influenced by the reaction conditions. Computational studies have been employed to predict the endo/exo selectivity in Diels-Alder reactions involving cyclopentadiene. longdom.orgchemrxiv.orgchemrxiv.org
The stereoselectivity can also be influenced by the presence of Lewis acids, which can coordinate to the dienophile and alter the energies of the endo and exo transition states. researchgate.net In some cases, high exo selectivity has been observed in Diels-Alder reactions of cyclopentadiene with specific dienophiles. researchgate.netnih.gov
Reaction conditions play a critical role in determining the ratio of endo to exo products.
Temperature: At lower temperatures, the reaction is under kinetic control, and the faster-forming endo product predominates. masterorganicchemistry.com At higher temperatures, the Diels-Alder reaction can become reversible, allowing the initial kinetic product distribution to equilibrate to a thermodynamically controlled mixture, which favors the more stable exo product. masterorganicchemistry.com For example, the dimerization of cyclopentadiene at 23°C yields the endo adduct, but heating to 200°C results in a mixture containing the exo isomer. masterorganicchemistry.com
High Pressure: The application of high pressure can significantly influence the stereoselectivity of Diels-Alder reactions. High pressure generally favors the formation of the endo product. rsc.org This is attributed to the smaller activation volume of the endo transition state compared to the exo transition state. Theoretical studies have shown that increasing pressure can lower the transition state energy, and solvation effects under hyperbaric conditions can drive a higher preference for the endo product. rsc.org
Rearrangement Pathways from Bicyclic Precursors (e.g., Sequential Diels-Alder/Rearrangement)
An alternative and powerful strategy for the synthesis of functionalized bicyclo[2.2.1]heptanes involves a sequential Diels-Alder reaction followed by a rearrangement. nih.govacs.org This approach can provide access to substitution patterns that are not directly achievable through a standard Diels-Alder reaction.
This methodology often involves the Lewis acid-catalyzed Diels-Alder reaction of a diene with an α,β-unsaturated aldehyde. acs.org The resulting adduct can then undergo a rearrangement, such as a 1,2-hydride or alkyl shift, to yield a more substituted and often thermodynamically more stable bicyclo[2.2.1]heptanone. The outcome of the rearrangement is dependent on the substitution pattern of the initial diene and the reaction conditions. acs.org For instance, a sequential Diels-Alder/rearrangement sequence has been developed to synthesize various functionalized bicyclo[2.2.1]heptanes, some of which possess interesting olfactory properties. nih.govacs.org This method has also been instrumental in revising the relative configuration of some bicyclo[2.2.1]heptanone derivatives that were previously misassigned. nih.govacs.org
Introduction and Functionalization of the Ethyl Substituent at C-3
Once the bicyclo[2.2.1]heptane core is established, the next crucial step is the introduction or functionalization of the ethyl group at the C-3 position. The specific strategy for this depends on the functional groups already present on the bicyclic framework obtained from the initial core-forming reaction.
If the Diels-Alder reaction was performed with a dienophile that already contains the ethyl group in the correct position relative to the carbonyl group (or a precursor to it), then the task is simplified. For example, using 2-ethylacrolein (B1207793) as a dienophile in a reaction with cyclopentadiene would directly install the ethyl and formyl groups, which can then be oxidized to the corresponding ketone.
Alternatively, if the bicyclic core is synthesized without the ethyl group, it can be introduced in a subsequent step. This might involve:
Alkylation: Enolate formation at the C-3 position of a pre-existing bicyclo[2.2.1]heptan-2-one, followed by reaction with an ethyl halide or other ethylating agent. The stereochemical control of this alkylation would be a critical consideration.
Conjugate Addition: If a bicyclo[2.2.1]heptenone is available, conjugate addition of an ethyl nucleophile (e.g., from an organocuprate reagent) could be a viable route.
Reduction and Functional Group Interconversion: A precursor functional group at the C-3 position, such as an ester or an aldehyde, could be reduced to an alcohol and then converted to an ethyl group through a series of standard organic transformations.
A patent describes a process for producing 2-ethylidenebicyclo[2.2.1]heptane from 5-ethylbicyclo[2.2.1]hept-2-ene, which is obtained from the Diels-Alder reaction of cyclopentadiene and 1-butene. google.com The 2-ethylidenebicyclo[2.2.1]heptane could potentially be a precursor to this compound through hydration and oxidation. Another patent describes a similar process starting from C3-4 acyclic olefins and cyclopentadiene. google.com
The synthesis of various substituted bicyclo[2.2.1]heptane derivatives, including those with ethyl groups, has been reported in the literature, often as intermediates for various applications. ontosight.aiontosight.ainist.gov For example, 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol is a known compound. ontosight.ainih.gov
Stereoselective Alkylation Strategies at the α-Carbon of Norbornanones
A principal method for the synthesis of this compound involves the stereoselective alkylation of a norbornanone precursor at the α-carbon. This approach typically begins with the deprotonation of norbornanone or a related derivative to form a nucleophilic enolate, which then reacts with an ethylating agent. The inherent steric hindrance of the bicyclic system often directs the incoming electrophile to the less hindered exo face, leading to a predominance of the exo-3-ethyl product.
Further refinement of this stereoselectivity can be achieved through substrate-controlled methods. For instance, the α-carboxylation of a norbornene monoester can yield a diester intermediate with high diastereoselectivity (up to 35:1). thieme-connect.com Subsequent transformations can then lead to the desired 3-substituted norbornanone. The choice of base, solvent, and reaction temperature are critical parameters in maximizing the stereochemical outcome of these alkylation reactions.
Functional Group Interconversions Leading to the Ketone Moiety
Another pathway involves the rearrangement of other bicyclic systems. For example, certain bicyclo[2.2.2]octan-2-ones can undergo rearrangement to form bicyclo[2.2.1]heptane systems. researchgate.net Additionally, functionalization at other positions of the norbornane (B1196662) skeleton can be followed by transformations to yield the ketone. For instance, C-H bond functionalization of a methyl group on a fenchol (B156177) skeleton, a bicyclo[2.2.1]heptane derivative, can lead to a 1,3-diol, which could potentially be converted to the desired ketone. escholarship.org
Enantioselective Synthesis of Chiral this compound
The synthesis of specific enantiomers of this compound is of significant interest and can be achieved through several asymmetric strategies.
Application of Chiral Auxiliaries in Synthetic Routes
Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of norbornanone synthesis, a chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction, after which it is removed. psu.edu For example, camphorsultam is a widely used chiral auxiliary that has proven effective in various asymmetric transformations. nih.govresearchgate.net While direct examples for this compound are not explicitly detailed in the provided results, the principle involves attaching the auxiliary to a precursor, performing the key stereocenter-forming reaction (such as alkylation), and then cleaving the auxiliary to yield the enantiomerically enriched product. psu.edu The use of chiral auxiliaries often requires additional synthetic steps for attachment and removal. psu.edu
Asymmetric Catalysis for Stereoselective Transformations
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.
Lewis Acid Catalysis: Chiral Lewis acids can be employed to catalyze Diels-Alder reactions, which are fundamental for constructing the bicyclo[2.2.1]heptane framework with high enantioselectivity. rug.nl For instance, the copper(II)-catalyzed Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated 2-acyl imidazole (B134444) in the presence of DNA as a chiral ligand can produce bicyclo[2.2.1]heptene derivatives with excellent diastereoselectivity and enantioselectivity. rug.nl These intermediates can then be converted to the target ketone.
Asymmetric Hydrogenation of Ketones: While not a direct route to this compound, the asymmetric hydrogenation of a suitable precursor ketone is a powerful method for establishing a chiral center. This would typically involve the reduction of a prochiral diketone or an enone derivative of the bicyclo[2.2.1]heptane system using a chiral catalyst, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands. This would produce a chiral alcohol that could then be used in subsequent steps.
Organocatalysis has also emerged as a significant methodology in asymmetric synthesis. mdpi.com Camphor-derived bifunctional organocatalysts, for example, have been successfully used in various stereoselective transformations. researchgate.netmdpi.commdpi.com
Kinetic Resolution and Enzymatic Methods for Enantiomer Separation
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. ethz.chunipd.it In principle, if one enantiomer of a racemic mixture of a precursor to this compound reacts faster than the other, it can be separated from the unreacted enantiomer. unipd.it A successful kinetic resolution requires a significant difference in the reaction rates of the enantiomers (kR/kS > ~20). princeton.edu
Enzymatic methods are a powerful subset of kinetic resolution. ethz.ch Lipases, for example, are commonly used for the kinetic resolution of alcohols and esters through enantioselective acylation or hydrolysis. rsc.org A racemic alcohol precursor to this compound could be subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted alcohol. rsc.org Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer. princeton.edu
Sustainable and Green Chemistry Approaches in Norbornanone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including norbornanones. youtube.comyoutube.com Key aspects include the use of safer solvents, renewable feedstocks, and catalytic methods to improve atom economy and reduce waste. youtube.comyoutube.comyoutube.com
Reactivity and Reaction Mechanisms of 3 Ethylbicyclo 2.2.1 Heptan 2 One
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl group in 3-Ethylbicyclo[2.2.1]heptan-2-one is the primary site for nucleophilic attack. The rigid bicyclic structure imposes significant geometric constraints, leading to pronounced facial selectivity in addition reactions.
Stereoelectronic Control in π-Facial Selectivity
Nucleophilic addition to the carbonyl carbon of bicyclo[2.2.1]heptan-2-one derivatives is subject to significant stereoelectronic control. msu.educhemrxiv.orgchemrxiv.org The approach of the nucleophile to the carbonyl carbon is not perpendicular to the plane of the carbonyl group but follows a specific trajectory known as the Bürgi-Dunitz trajectory. msu.edu This trajectory, which is approximately 107°, allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the carbonyl group (the π* orbital). msu.edu
In the bicyclo[2.2.1]heptane system, the two faces of the carbonyl group are designated as exo and endo. The rigid, cage-like structure often leads to one face being more sterically accessible than the other. msu.eduresearchgate.net This steric hindrance plays a crucial role in determining the direction of nucleophilic attack, a phenomenon known as π-facial selectivity. researchgate.netcdnsciencepub.comacs.org Generally, nucleophiles preferentially attack from the less hindered face.
Influence of Steric and Electronic Effects of the 3-Ethyl Group on Reactivity
The presence of the 3-ethyl group in this compound introduces additional steric bulk that significantly influences the π-facial selectivity of nucleophilic additions. The ethyl group can exist in different conformations, further complicating the steric environment around the carbonyl group. The relative size and orientation of the ethyl group can either enhance or diminish the inherent steric bias of the bicyclo[2.2.1]heptane skeleton.
For instance, in the reduction of similar bicyclic ketones, the stereochemical outcome is highly dependent on the steric environment created by substituents. msu.edu In a related system, the epoxidation of 7-syn-substituted norbornenes showed that the exo/endo product ratio is directly related to the steric bulk of the substituent. researchgate.net It is therefore expected that the 3-ethyl group will direct nucleophilic attack to the face opposite to its location to minimize steric interactions. This steric control has been observed in various reactions of substituted bicyclo[2.2.1]heptane systems. researchgate.net
Mechanisms of Hydride Reductions and other Nucleophilic Additions
Hydride reductions of ketones like this compound typically proceed via the nucleophilic addition of a hydride ion (H⁻) from a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). msu.edumasterorganicchemistry.com The mechanism involves the attack of the hydride on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the corresponding alcohol. libretexts.org
The stereoselectivity of these reductions is dictated by the factors discussed previously. In the case of bicyclo[2.2.1]heptanones, the less hindered exo face is generally favored for attack. msu.edu However, the presence and orientation of the 3-ethyl group can alter this preference. Other nucleophilic additions, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents), follow a similar mechanistic pathway of nucleophilic attack on the carbonyl carbon to form a new carbon-carbon bond. masterorganicchemistry.com The stereochemical outcome of these reactions is also governed by the steric and electronic environment of the bicyclic ketone.
Enolate Chemistry at the C-3 Position
The carbon atom alpha to the carbonyl group (C-3) in this compound is acidic and can be deprotonated to form an enolate. The chemistry of these enolates is a key aspect of the compound's reactivity.
Formation and Stability of this compound Enolates
Enolates are formed by the removal of a proton from the α-carbon by a suitable base, such as lithium diisopropylamide (LDA). nottingham.ac.uk In bicyclic systems, the formation of a double bond at a bridgehead position is generally disfavored due to ring strain, a principle known as Bredt's rule. nottingham.ac.uk While the enolate of this compound does not involve a bridgehead double bond, the geometry of the bicyclic system can still influence the stability and reactivity of the resulting enolate. The formation of the enolate will be influenced by the stereochemistry at the C-3 position and the ability of the C-H bond to align with the π-system of the carbonyl group for effective deprotonation. The stability of the enolate is a critical factor in its subsequent reactions.
α-Alkylation and other Derivatization Reactions of Enolates
Once formed, the enolate of this compound can act as a nucleophile and undergo a variety of reactions, most notably α-alkylation. google.com In this reaction, the enolate attacks an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the C-3 position. The stereochemical outcome of this alkylation is influenced by the direction of approach of the electrophile to the enolate. The existing stereocenter at C-3 and the rigid bicyclic framework will direct the incoming electrophile to the less sterically hindered face of the enolate.
Other derivatization reactions of the enolate are also possible, including reactions with other electrophiles like aldehydes (to form aldol (B89426) adducts) or acyl chlorides (to form β-dicarbonyl compounds). The regioselectivity and stereoselectivity of these reactions are of significant interest in organic synthesis.
Studies on the Acidity and H/D Exchange Rates of C-3 Hydrogens
The acidity of the hydrogen atoms at the C-3 position of this compound is a crucial factor influencing its reactivity, particularly in base-catalyzed reactions. The presence of the adjacent carbonyl group significantly increases the acidity of these protons, facilitating their removal and the formation of an enolate intermediate. This increased acidity allows for hydrogen-deuterium (H/D) exchange reactions to occur at this position.
The rate of H/D exchange is highly dependent on the pH of the solution. mdpi.com Generally, the exchange rate is slowest in a pH range of 2 to 3 and increases significantly with a rise in pH, indicating that the reaction is base-catalyzed. mdpi.com In a deuterated solvent like D₂O, the C-3 hydrogens can be replaced by deuterium (B1214612) atoms through a keto-enol tautomerism mechanism. The base abstracts a proton from the C-3 position to form an enolate, which is then protonated by a deuterium ion from the solvent, resulting in the deuterated ketone.
Several factors influence the rate of this exchange:
pH: As mentioned, higher pH values lead to faster exchange rates due to the increased concentration of the base catalyst. mdpi.com
Temperature: Like most chemical reactions, an increase in temperature will increase the rate of H/D exchange.
Solvent: The nature of the solvent can influence the stability of the enolate intermediate and the availability of deuterium ions.
The ability to selectively introduce deuterium at the C-3 position is a valuable tool for mechanistic studies and for the synthesis of isotopically labeled internal standards for analytical purposes. mdpi.com
Rearrangement Reactions
The rigid, strained bicyclic framework of this compound makes it susceptible to various rearrangement reactions, particularly under acidic or photochemical conditions.
Wagner-Meerwein Skeletal Rearrangements in Bridged Systems
The bicyclo[2.2.1]heptane skeleton is classic for undergoing Wagner-Meerwein rearrangements. wikipedia.org These are 1,2-carbocation shifts that occur to relieve ring strain or to form a more stable carbocation. wikipedia.org In the context of this compound, such rearrangements can be initiated by the formation of a carbocation at the C-2 position, for instance, through protonation of the carbonyl oxygen followed by the loss of a leaving group or through other electrophilic additions to the ketone.
The migration of an adjacent alkyl or aryl group, or even a hydrogen atom, from C-1 or C-3 to the carbocationic center at C-2 can lead to a rearranged carbon skeleton. wikipedia.org The specific product of a Wagner-Meerwein rearrangement is often dictated by the relative stabilities of the possible carbocation intermediates and the stereoelectronic requirements of the migration. These rearrangements are common in terpene chemistry, where similar bicyclic systems are prevalent. wikipedia.org For example, the conversion of isoborneol (B83184) to camphene (B42988) is a well-known example of a Wagner-Meerwein rearrangement in a bicyclic system. wikipedia.org
Photoinduced Processes (e.g., Paternò-Büchi Reaction with Unsaturated Substrates)
Upon photochemical excitation, the carbonyl group of this compound can undergo a variety of reactions. One notable example is the Paternò-Büchi reaction, which is a [2+2] cycloaddition between an excited state carbonyl compound and a ground state alkene to form an oxetane (B1205548). uni-muenchen.de When this compound is irradiated in the presence of an unsaturated substrate, such as an alkene, it can lead to the formation of a tetracyclic oxetane product.
The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic nature of the alkene and the steric hindrance around the carbonyl group and the alkene. The reaction proceeds via the formation of a diradical intermediate, and the stability of this intermediate plays a key role in determining the final product distribution. The development of highly diastereoselective Paternò-Büchi reactions has been a significant area of research. researchgate.net
Acid-Catalyzed Isomerizations and Ring Expansions/Contractions
Under acidic conditions, this compound can undergo various isomerizations, including ring expansions and contractions. researchgate.netdss.go.th These transformations are typically driven by the relief of ring strain and the formation of more stable carbocation intermediates.
Protonation of the carbonyl oxygen can initiate a cascade of rearrangements. For instance, a 1,2-alkyl shift could lead to the expansion of the five-membered ring to a six-membered ring, resulting in a bicyclo[3.2.1]octanone derivative. Conversely, a bond migration could also lead to a ring contraction, forming a bicyclo[2.1.1]hexane derivative, although this is generally less common. The specific outcome of these acid-catalyzed reactions is highly dependent on the reaction conditions, including the strength of the acid and the temperature. rushim.ru
Regioselectivity in C-H Functionalization Adjacent to the Ketone
The ketone functionality in this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions. rsc.orghbni.ac.in This allows for the selective introduction of new functional groups at positions adjacent to the carbonyl group. The regioselectivity of these reactions, i.e., whether functionalization occurs at the C-1 or C-3 position, is a critical aspect.
The directing effect of the ketone is typically achieved through the formation of a metallacyclic intermediate, where the metal catalyst coordinates to the carbonyl oxygen. rsc.org The regioselectivity is then determined by the steric and electronic factors that favor the activation of one C-H bond over another. For instance, less sterically hindered C-H bonds are often preferentially functionalized.
Recent advances in catalysis have enabled the development of highly regioselective C-H functionalization methods. mdpi.comchemrxiv.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control whether arylation, alkylation, or other functionalizations occur at a specific position adjacent to the ketone. mdpi.comchemrxiv.org This provides a powerful tool for the synthesis of complex and highly substituted bicyclic molecules.
Stereochemical Investigations and Conformational Analysis
Elucidation of Absolute and Relative Configurations of 3-Ethylbicyclo[2.2.1]heptan-2-one Stereoisomers
The stereochemical complexity of this compound arises from the presence of multiple chiral centers, leading to the potential for various stereoisomers. The absolute and relative configurations of these isomers are critical for understanding their chemical and biological properties. The assignment of these configurations typically relies on a combination of spectroscopic techniques and chiroptical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for determining the relative configuration of substituents on the bicyclo[2.2.1]heptane framework. For instance, the spatial proximity between the protons of the ethyl group at the C-3 position and other protons within the bicyclic system can reveal its endo or exo orientation. In related camphor-derived structures, NOESY has been successfully used to confirm the absolute configuration at chiral centers. mdpi.com
The absolute configuration of the stereoisomers can be established through methods such as X-ray crystallography of suitable crystalline derivatives or by chemical correlation to compounds of known absolute configuration. For example, the synthesis of a specific stereoisomer from a chiral starting material of known configuration, such as (+)-camphor or (1S)-(+)-ketopinic acid, can allow for the deduction of its absolute stereochemistry. nih.gov The specific rotation of the isolated isomers, measured using a polarimeter, provides an indication of their optical activity. sci-hub.se
Diastereoselectivity and Enantioselectivity in Synthetic Transformations
The synthesis of this compound and its derivatives often involves reactions where the control of stereochemistry is paramount. Diastereoselectivity and enantioselectivity are key considerations in achieving the desired stereoisomer.
Diastereoselectivity: In the synthesis of bicyclo[2.2.1]heptane systems, the approach of reagents can be sterically hindered from one face of the molecule, leading to a preference for the formation of one diastereomer over another. For example, the reduction of a ketone or the alkylation of an enolate can exhibit high diastereoselectivity. In the synthesis of related aminobicyclo[2.2.1]heptane-2-carboxylic acids, a substrate-controlled α-carboxylation of a norbornene monoester showed high diastereoselectivity (up to 35:1). thieme-connect.com Similarly, the reduction of camphor-derived ketones often proceeds with high diastereoselectivity to yield the corresponding endo or exo alcohols. nih.gov
Enantioselectivity: The enantioselective synthesis of specific stereoisomers of this compound can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, camphor-derived thiourea (B124793) organocatalysts have been evaluated for their catalytic activity in conjugate additions, demonstrating the potential for achieving high enantioselectivity in reactions involving similar bicyclic systems. nih.gov The use of chiral reagents, such as in the aldol (B89426) reaction of campholenic aldehydes with 3-pentanone, can lead to the formation of specific enantiomers of β-hydroxyketones. sci-hub.se
Detailed Conformational Analysis of the Bicyclo[2.2.1]heptane System and its Ethyl Substitution
The rigid bicyclo[2.2.1]heptane skeleton is characterized by its boat-like six-membered ring, which is bridged by a one-carbon unit. This inherent rigidity limits the conformational freedom of the system. However, the introduction of an ethyl substituent at the 3-position introduces additional conformational considerations.
NMR spectroscopy is a key technique for studying the conformation of these molecules in solution. Long-range proton-proton coupling constants (⁵J) have been observed in methyl bicyclo[2.2.1]heptane-2-carboxylates, and their magnitudes are dependent on the stereochemistry and conformation of the substituents. cdnsciencepub.com These long-range couplings are transmitted through specific spatial arrangements of bonds and can provide valuable insights into the preferred conformations of the ethyl group in this compound.
Probing Long-Range Electronic Effects on Stereochemical Outcomes
Long-range electronic effects can play a subtle but significant role in influencing the stereochemical outcome of reactions involving the bicyclo[2.2.1]heptane system. These effects are transmitted through the rigid carbon skeleton and can affect the reactivity of distant functional groups.
In the context of NMR spectroscopy, the chemical shifts of protons and carbons can be influenced by distant substituents, providing evidence for through-bond and through-space electronic interactions. For example, studies on 3-substituted 2-carbomethoxybicyclo[2.2.1]hept-5-enes and their saturated analogues have shown that the long-range coupling constants between the methoxyl protons and the bridgehead proton are influenced by the nature and orientation of the substituents at the C-3 position. cdnsciencepub.comresearchgate.net This suggests that electronic effects from the substituent are transmitted through the bicyclic framework to influence the conformational preference of the carbomethoxy group, which in turn affects the observed coupling constant.
Advanced Spectroscopic Analysis of this compound
The structural and stereochemical intricacies of this compound, a substituted derivative of the well-known bicyclic ketone norcamphor (B56629), necessitate the use of sophisticated spectroscopic techniques for unambiguous characterization. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this endeavor, providing detailed insights into the molecule's atomic connectivity, functional groups, molecular formula, and three-dimensional arrangement.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the molecular and electronic properties of 3-Ethylbicyclo[2.2.1]heptan-2-one and related bicyclic ketones. These methods provide detailed insights into electron distribution, orbital energies, and molecular geometries, which are crucial for understanding and predicting chemical behavior.
Semi-Empirical Methods (e.g., AM1) for Enolate Stability and Reactivity Predictions
Semi-empirical methods, such as Austin Model 1 (AM1), provide a computationally efficient means to study the relative stabilities of intermediates likeenolates, which are key in many reactions of ketones. For bicyclo[2.2.1]heptan-2-one derivatives, AM1 calculations can be employed to predict the preferred site of deprotonation and the subsequent reactivity of the resulting enolate. researchgate.netcdnsciencepub.com
For instance, in a study of bicyclo[2.2.1]heptane-2,5-dione, AM1 calculations were used to understand the enhanced acidity of the C-3 hydrogens, which is relevant to the behavior of 3-substituted derivatives. researchgate.net These calculations can help rationalize the observed regioselectivity in reactions such as alkylations and aldol (B89426) additions by comparing the calculated heats of formation of the possible enolate isomers.
| Enolate Structure | Calculated Heat of Formation (kcal/mol) |
| Bicyclo[2.2.1]heptan-2-one α-enolate | Data not available in search results |
| 5-Methylidenebicyclo[2.2.1]heptan-2-one α-enolate | Data not available in search results |
| 4-Acetylbicyclo[2.2.1]heptan-2-one α-enolate | Data not available in search results |
| This table illustrates the type of data that can be generated using AM1 calculations to assess enolate stability. Specific values for this compound were not found in the provided search results. |
Density Functional Theory (DFT) for Transition State Analysis, Reaction Pathways, and Isomer Ratios
Density Functional Theory (DFT) offers a higher level of accuracy for investigating the intricacies of reaction mechanisms. It is particularly useful for locating and characterizing transition states, mapping out reaction pathways, and predicting the ratios of different product isomers. researchgate.netresearchgate.net
In the context of bicyclo[2.2.1]heptan-2-ones, DFT calculations can be used to model reactions like nucleophilic additions or reductions. By calculating the activation energies for different attack trajectories (e.g., exo vs. endo), researchers can predict the stereochemical outcome of the reaction. researchgate.net For example, DFT studies on the epoxidation of bicyclo[2.2.1]hept-2-ene derivatives have successfully predicted the observed exo-selectivity. researchgate.net Similarly, DFT has been used to study the transition states in Diels-Alder reactions involving cyclopentadiene (B3395910) to form bicyclo[2.2.1]heptene derivatives, providing insights into relative reactivities. researchgate.net
Prediction of Reactivity and Selectivity in Bicyclo[2.2.1]heptan-2-ones
The rigid framework of bicyclo[2.2.1]heptan-2-ones makes them ideal substrates for studying the factors that govern chemical reactivity and selectivity, particularly π-facial selectivity in additions to the carbonyl group. core.ac.uk
Modeling Nucleophilic Addition Pathways and π-Facial Selectivity
Computational modeling is a powerful tool for predicting the pathways of nucleophilic addition to bicyclo[2.2.1]heptan-2-ones and rationalizing the observed π-facial selectivity. The two faces of the carbonyl group, designated exo and endo, often exhibit different reactivities due to steric and electronic factors. nih.gov
A recent study developed a method to predict facial selectivity by quantifying steric and orbital factors for the approaching nucleophile. nih.gov This approach, which utilizes Gaussian cube files, has been successfully applied to a wide range of cyclic ketones and nucleophiles, including those relevant to the bicyclo[2.2.1]heptan-2-one system. nih.gov The analysis can distinguish between reactions dominated by steric effects and those where orbital interactions play a more significant role. nih.gov For instance, with nucleophiles like MeLi and MeMgI, steric effects are often dominant. nih.gov
Analysis of Electrostatic and Orbital Interactions in Reaction Mechanisms
A deeper understanding of reaction mechanisms requires a detailed analysis of the electrostatic and orbital interactions at play. In nucleophilic additions to bicyclo[2.2.1]heptan-2-ones, the trajectory of the incoming nucleophile is influenced by the electrostatic potential of the ketone and the shapes and energies of its frontier molecular orbitals (FMOs), particularly the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgacs.org
Theoretical models can dissect the contributions of these interactions. For example, the Felkin-Anh model, which is often used to predict the stereochemistry of nucleophilic attack, can be rationalized through the analysis of orbital interactions. chemrxiv.org Computational studies have shown that the LUMO of α-substituted ketones has a greater expansion anti-periplanar to the most electron-withdrawing group, thus favoring nucleophilic attack from that direction. chemrxiv.org Phase-continuous cyclic orbital interaction models have also been used to explain diastereoselectivity in related bicyclic systems. chemrxiv.org
Conformational Energetics and Strain Analysis within the Bicyclic Scaffold
The bicyclo[2.2.1]heptane skeleton is inherently strained, and this strain energy can have a significant impact on the molecule's reactivity. nih.gov Computational methods can be used to quantify and visualize the distribution of strain within the bicyclic scaffold. nih.gov This analysis can reveal how strain is localized in different parts of the molecule and how it might influence reaction rates. nih.gov
Molecular Dynamics Simulations
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. The bicyclo[2.2.1]heptane framework's rigidity makes it an interesting subject for such studies because it limits the conformational degrees of freedom, allowing for a more focused analysis of other dynamic properties.
For instance, MD simulations have been employed to investigate the interaction of norcamphor (B56629) with biological systems. A notable example is the study of norcamphor bound to the active site of cytochrome P-450cam, where a 201-picosecond MD simulation was used to analyze the substrate's mobility within the enzyme's buried active site. thegoodscentscompany.com Such simulations can elucidate the structural basis for substrate-induced changes in the protein. thegoodscentscompany.com
Furthermore, MD simulations are valuable for understanding the fragmentation dynamics of related molecules. For example, they have been used to complement experimental studies on the fragmentation of doubly charged camphor (B46023) molecules, helping to validate observed dissociation pathways. researchgate.net In the realm of drug discovery and design, MD simulations are a standard tool. For other bicyclic systems, quenched MD simulations followed by energy minimization are used to optimize the geometry of ligands before performing docking studies with target receptors. nih.govnih.gov This approach helps in predicting the binding conformation and affinity of molecules.
A hypothetical molecular dynamics study of this compound could provide valuable data on several fronts. Such a simulation would likely involve defining a force field to describe the interatomic potentials within the molecule. The simulation would then solve Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities over time.
Analysis of this trajectory could reveal:
Conformational Dynamics: While the bicyclic core is rigid, the ethyl group at the 3-position has rotational freedom. MD simulations could explore the preferred orientations of this ethyl group and the energy barriers between different rotamers.
Vibrational Spectra: The Fourier transform of the velocity autocorrelation function from an MD simulation can be used to calculate the vibrational spectrum of the molecule, which can be compared with experimental infrared (IR) data.
Solvation Effects: By including explicit solvent molecules in the simulation box, one could study how the surrounding medium affects the structure and dynamics of this compound. This would be particularly relevant for understanding its behavior in different chemical environments.
Thermodynamic Properties: MD simulations can be used to compute various thermodynamic properties, such as heat capacity and compressibility, by analyzing the fluctuations of energy and volume during the simulation.
Given the precedent set by computational studies on related bicyclic ketones, a dedicated molecular dynamics investigation of this compound would be a logical step to further characterize its physicochemical properties at a molecular level.
Applications and Derivatives of 3 Ethylbicyclo 2.2.1 Heptan 2 One in Advanced Organic Chemistry
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality and rigid conformational structure of bicyclo[2.2.1]heptane derivatives, such as 3-Ethylbicyclo[2.2.1]heptan-2-one, make them exceptional chiral building blocks in the asymmetric synthesis of complex organic molecules. ontosight.ai The defined spatial arrangement of substituents on the norbornane (B1196662) skeleton allows for a high degree of stereocontrol during chemical transformations. This is particularly valuable in the synthesis of natural products and pharmacologically active compounds where specific stereoisomers are required for biological activity. ontosight.aiontosight.ai
The synthesis of these chiral building blocks often begins with readily available starting materials like (+)-camphor or through Diels-Alder reactions, which can establish the bicyclic core with a degree of stereoselectivity. nih.gov For instance, camphor (B46023), a naturally occurring bicyclic ketone, can be chemically modified to introduce various functionalities, leading to a diverse array of chiral synthons. nih.govmdpi.com The ethyl group at the 3-position of this compound can influence the reactivity and selectivity of subsequent reactions, providing a handle for further molecular elaboration.
The application of these building blocks extends to the construction of intricate molecular architectures. Their rigid nature helps to control the conformation of the target molecule, which is a critical factor in designing molecules with specific binding properties or catalytic activities.
Development of Novel Catalysts and Chiral Auxiliaries Based on the Norbornane Scaffold
The rigid norbornane framework is an excellent platform for the design of novel catalysts and chiral auxiliaries. ontosight.aiyoutube.com When functional groups capable of coordinating to metal centers are appended to the bicyclo[2.2.1]heptane skeleton, the resulting ligands can create a well-defined and sterically hindered environment around the metal. This controlled environment is crucial for achieving high levels of enantioselectivity in catalytic reactions.
Camphor-derived ligands, for example, have been successfully employed in asymmetric synthesis. researchgate.net The synthesis of diamines from camphor derivatives, which can then be converted into thiourea (B124793) organocatalysts, demonstrates the versatility of the norbornane scaffold in creating effective catalysts for reactions like the conjugate addition of dicarbonyl compounds to nitro-olefins. mdpi.com The stereochemical outcome of these reactions is often dictated by the specific regio- and stereoisomer of the camphor-derived diamine used.
Furthermore, the development of N-heterocyclic carbene (NHC) precursors from camphor derivatives highlights the ongoing innovation in this area. nih.govpreprints.org These NHC ligands, once complexed with a metal, can catalyze a variety of organic transformations with high efficiency and stereocontrol. The rigidity of the bicyclo[2.2.1]heptane backbone helps to translate the chiral information from the ligand to the catalytic center effectively.
Integration into Polymeric Materials (e.g., via Ring-Opening Metathesis Polymerization of Norbornene Derivatives)
Derivatives of bicyclo[2.2.1]heptane, including those related to this compound, are important monomers in the synthesis of advanced polymeric materials, primarily through Ring-Opening Metathesis Polymerization (ROMP). mdpi.comuva.es The high ring strain of the norbornene double bond makes it highly reactive towards ROMP catalysts, leading to the formation of polymers with unique properties. nih.gov
The resulting polynorbornenes often exhibit high thermal stability, good mechanical strength, and excellent transparency, making them suitable for a variety of applications. uva.es The specific properties of the polymer can be tailored by incorporating functional groups into the norbornene monomer. For instance, the presence of an ethyl group could influence the polymer's solubility and glass transition temperature.
The polymerization of norbornene derivatives can be initiated by various metal-based catalysts, such as those containing ruthenium, tungsten, or palladium. mdpi.comuva.esrsc.org The choice of catalyst can influence the stereochemistry of the resulting polymer, leading to either cis or trans double bonds in the polymer backbone. mdpi.com This control over polymer microstructure is crucial for fine-tuning the material's properties.
| Polymerization Method | Monomer Type | Catalyst Example | Key Polymer Properties |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | Grubbs' Catalyst (Ruthenium-based) | High thermal stability, tunable mechanical properties |
| Vinylic Addition Polymerization | Norbornene | Palladium(II) complexes | Completely aliphatic backbone, high chemical stability |
Design and Synthesis of Molecular Probes for Mechanistic Biological Interaction Studies (e.g., enzyme mechanisms, protein-ligand interactions at the molecular level)
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane core makes it an attractive scaffold for the design of molecular probes to study biological interactions at the molecular level. ontosight.ainih.gov By attaching reporter groups (e.g., fluorescent tags) or reactive functionalities to the norbornane framework, scientists can create tools to investigate enzyme mechanisms and protein-ligand binding events. nih.gov
For example, derivatives of bicyclo[2.2.1]heptane can be designed to fit into the active site of a specific enzyme. Studying how these probes interact with the enzyme can provide valuable insights into its function and mechanism of action. The rigid nature of the scaffold helps to reduce conformational ambiguity, making it easier to interpret the binding data.
Furthermore, the synthesis of novel bicyclo[2.2.1]heptanamine derivatives has been explored for their potential as uncompetitive NMDA receptor antagonists. researchgate.net These compounds serve as ligands for studying neurodegenerative disorders and other glutamate-dependent conditions. The specific substitution pattern on the bicyclo[2.2.1]heptane ring is crucial for their biological activity and provides a basis for structure-activity relationship studies.
The development of these molecular probes often involves multi-step synthetic sequences to introduce the necessary functional groups onto the bicyclo[2.2.1]heptane skeleton. The unique stereochemistry of the starting material, such as a derivative of this compound, can be leveraged to produce probes with specific spatial arrangements of their functional components, enabling precise interrogation of biological systems.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Methodologies
While the synthesis of the bicyclo[2.2.1]heptane core is well-established, primarily through Diels-Alder reactions, the development of more efficient and stereoselective methods for introducing substituents like the ethyl group at the 3-position remains a key area of research. acs.org Future work will likely focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure 3-Ethylbicyclo[2.2.1]heptan-2-one is a significant goal. This would be invaluable for applications in medicinal chemistry and materials science where specific stereoisomers are often required. ontosight.airsc.org Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising metal-free and environmentally friendly approach to achieve high enantioselectivity. rsc.orgmdpi.com
One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of purification steps and minimizing waste. bohrium.com For instance, palladium-catalyzed three-component coupling reactions have shown promise for the difunctionalization of norbornene, a related bicyclic system. bohrium.com
Flow Chemistry: The use of continuous flow reactors for the synthesis of bicyclic compounds offers advantages in terms of safety, scalability, and precise control over reaction parameters. researchgate.net
Exploration of Unprecedented Catalytic Transformations for Functionalization
The bicyclo[2.2.1]heptane framework serves as a versatile scaffold for the development of novel catalysts and for undergoing unique chemical transformations. Future research is expected to delve into:
C-H Activation: Direct functionalization of the carbon-hydrogen bonds of the bicyclic system offers a highly atom-economical approach to introduce new functional groups. This would bypass the need for pre-functionalized starting materials.
Novel Ligand Development: The rigid structure of bicyclo[2.2.1]heptane derivatives makes them attractive as ligands in transition-metal catalysis. rsc.org Research into new chiral ligands based on this scaffold could lead to catalysts with enhanced performance in various asymmetric transformations.
Ring-Opening and Rearrangement Reactions: The inherent strain in the bicyclo[2.2.1]heptane ring system can be exploited to drive novel ring-opening and rearrangement reactions, providing access to complex molecular architectures that would be difficult to synthesize by other means.
Advancements in Computational Models for Predicting Complex Reactivity and Selectivity
Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of complex molecules. For this compound and its derivatives, future computational studies will likely focus on:
Predicting Reaction Outcomes: Developing more accurate theoretical models to predict the stereoselectivity and reactivity of reactions involving this bicyclic ketone. The reduced conformational flexibility of the norbornane (B1196662) framework simplifies calculations and allows for more precise predictions.
Understanding Reaction Mechanisms: Using computational methods to elucidate the detailed mechanisms of catalytic and non-catalytic reactions involving these compounds. This can provide valuable insights for optimizing reaction conditions and designing new synthetic routes.
Molecular Docking and Drug Design: Employing molecular docking studies to predict the interaction of bicyclo[2.2.1]heptane derivatives with biological targets, thereby guiding the design of new therapeutic agents. ontosight.ainih.gov
Interdisciplinary Applications in Materials Science and Chemical Biology
The unique properties of the bicyclo[2.2.1]heptane skeleton are leading to its exploration in a variety of interdisciplinary fields.
Materials Science: The rigidity and thermal stability of the norbornane framework make its derivatives, including potentially this compound, interesting building blocks for advanced polymers and materials. ontosight.aiontosight.ainasa.gov Fluorinated derivatives, for example, are being explored for their unique properties in materials science. ontosight.ai
Chemical Biology: Bicyclo[2.2.1]heptane derivatives are being investigated for their potential as scaffolds in drug discovery. rsc.orgontosight.aismolecule.comrsc.org Their rigid three-dimensional structure can allow for specific interactions with biological targets. ontosight.ai For instance, derivatives have been synthesized and evaluated as antagonists for receptors implicated in neurodegenerative diseases and cancer metastasis. nih.govresearchgate.net The bicyclic system can also be used to create constrained nucleoside analogues for studying biological processes. nih.govresearchgate.netbch.ro
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
